![molecular formula C19H25NO3 B1389225 N-[3-(2-Methoxyethoxy)phenyl]-N-[2-(3-methylphenoxy)propyl]amine CAS No. 1040686-37-0](/img/structure/B1389225.png)
N-[3-(2-Methoxyethoxy)phenyl]-N-[2-(3-methylphenoxy)propyl]amine
Overview
Description
Scientific Research Applications
2-ME2-PP has been used in a variety of scientific and medical research applications. It has been used as a catalyst in biochemical processes, such as the hydrolysis of esters and amides. It has also been used as a ligand to bind to certain proteins, such as the enzyme phosphodiesterase 4 (PDE4). This can be used to study the structure and function of the protein, as well as to study the effects of drugs on the protein.
Mechanism of Action
2-ME2-PP acts as a catalyst in biochemical processes by forming a complex with the substrate. This complex is then attacked by a nucleophile, such as a hydroxide ion, resulting in the formation of a new product. In the case of the hydrolysis of esters and amides, the nucleophile is a hydroxide ion, which attacks the carbonyl carbon of the ester or amide, resulting in the formation of a carboxylic acid and an alcohol.
Biochemical and Physiological Effects
2-ME2-PP has been used in research to study the effects of drugs on certain proteins, such as the enzyme phosphodiesterase 4 (PDE4). PDE4 is involved in the regulation of certain hormones, such as adrenaline and noradrenaline. It has been found that 2-ME2-PP can bind to PDE4, resulting in an inhibition of the enzyme’s activity. This can lead to an increase in the levels of adrenaline and noradrenaline in the body, which can have a number of physiological effects, such as an increase in heart rate and blood pressure.
Advantages and Limitations for Lab Experiments
2-ME2-PP has a number of advantages and limitations when used in laboratory experiments. One advantage is that it is relatively easy to synthesize and is relatively inexpensive. Additionally, it has a high selectivity for certain biochemical processes, such as the hydrolysis of esters and amides. One limitation is that it is not very stable and can degrade over time.
Future Directions
There are a number of potential future directions for research involving 2-ME2-PP. One potential direction is the development of new synthetic methods for the synthesis of 2-ME2-PP. Additionally, further research could be conducted into the binding of 2-ME2-PP to proteins, such as PDE4, and the effects of this binding on the activity of the protein. Finally, further research could be conducted into the physiological effects of 2-ME2-PP, such as its effects on the regulation of hormones.
properties
IUPAC Name |
3-(2-methoxyethoxy)-N-[2-(3-methylphenoxy)propyl]aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO3/c1-15-6-4-9-19(12-15)23-16(2)14-20-17-7-5-8-18(13-17)22-11-10-21-3/h4-9,12-13,16,20H,10-11,14H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWULYIRIPBQKEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC(C)CNC2=CC(=CC=C2)OCCOC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701186365 | |
Record name | 3-(2-Methoxyethoxy)-N-[2-(3-methylphenoxy)propyl]benzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701186365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1040686-37-0 | |
Record name | 3-(2-Methoxyethoxy)-N-[2-(3-methylphenoxy)propyl]benzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1040686-37-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(2-Methoxyethoxy)-N-[2-(3-methylphenoxy)propyl]benzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701186365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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